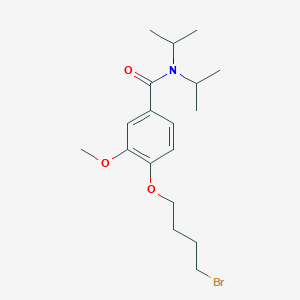
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a bromobutoxy group, a methoxy group, and two isopropyl groups. Its molecular formula is C18H28BrNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- typically involves multiple steps. One common method includes the following steps:
Preparation of 4-bromobutoxy intermediate: This involves the reaction of 4-bromobutanol with a suitable base to form the 4-bromobutoxy group.
Attachment of the 4-bromobutoxy group to the benzamide core: This step involves the reaction of the 4-bromobutoxy intermediate with a benzamide derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The bromobutoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-diethyl-: Similar structure but with diethyl groups instead of isopropyl groups.
Uniqueness
Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is unique due to the presence of the isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of the bromobutoxy and methoxy groups also contributes to its distinct properties.
Properties
CAS No. |
188658-57-3 |
|---|---|
Molecular Formula |
C18H28BrNO3 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BrNO3/c1-13(2)20(14(3)4)18(21)15-8-9-16(17(12-15)22-5)23-11-7-6-10-19/h8-9,12-14H,6-7,10-11H2,1-5H3 |
InChI Key |
IGAWZOMYLSSXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


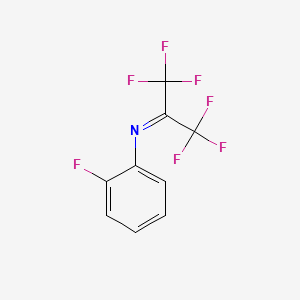
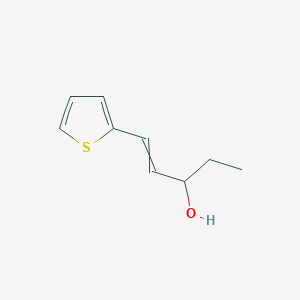
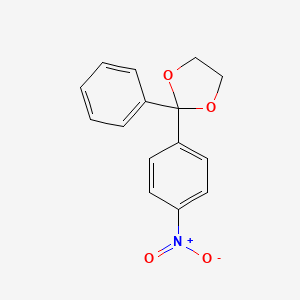
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)

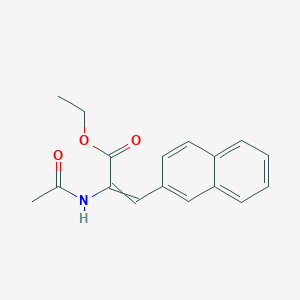
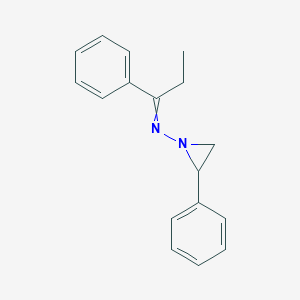
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
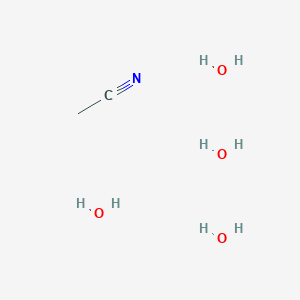
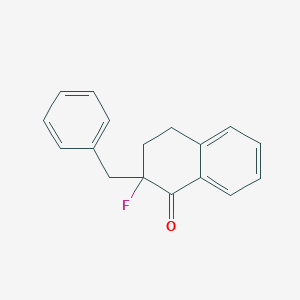
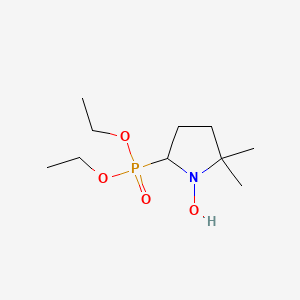
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
